lithium(1+) 2-(quinoxalin-2-yl)acetate
Description
Significance of Quinoxaline (B1680401) Derivatives in Advanced Chemical Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a foundational structure for a vast array of derivatives with significant research interest. ijpsjournal.comipp.pt These derivatives are a major focus in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govmdpi.com The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific biological targets. nih.gov
Beyond pharmaceuticals, quinoxaline derivatives are integral to materials science. Their inherent electron-accepting nature and high electron affinity make them suitable for applications in organic light-emitting devices (OLEDs), polymers, and as components in dye-sensitized solar cells. researchgate.net The ability of the quinoxaline system to participate in and stabilize charge-transfer interactions is a key feature driving its use in these advanced materials. researchgate.net The development of new synthetic methods, including green chemistry approaches, continues to expand the library of accessible quinoxaline derivatives for a growing range of applications. nih.govmdpi.com
Table 1: Applications of Quinoxaline Derivatives in Various Fields
| Field of Application | Specific Use | Reference(s) |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | researchgate.netmdpi.com |
| Antiviral Agents | nih.gov | |
| Antibacterial & Antifungal | ijpsjournal.comipp.pt | |
| Anti-inflammatory | mdpi.com | |
| Antidiabetic | researchgate.net | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| Corrosion Inhibitors | ipp.pt | |
| Redox Flow Batteries | nsf.gov | |
| Dye-Sensitized Solar Cells | researchgate.net |
| Agrochemicals | Pesticides and Herbicides | researchgate.net |
Role of Lithium Salts in Modern Chemical Systems
Lithium salts are fundamental components in numerous modern chemical systems, most notably in the field of energy storage. In lithium-ion batteries, lithium salts dissolved in an electrolyte are responsible for transporting lithium ions between the cathode and anode during charging and discharging cycles. ufinebattery.comdnkpower.com The choice of the anion in the lithium salt, such as hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻), is critical as it significantly influences the electrolyte's ionic conductivity, electrochemical stability, and thermal properties. ufinebattery.comcicenergigune.com
The role of the lithium salt extends beyond simple ion conduction. The decomposition products of the salt can contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. ufinebattery.comcicenergigune.com This protective layer is crucial for preventing further electrolyte degradation and ensuring the long-term cyclability and safety of the battery. cicenergigune.com Researchers are continuously developing new lithium salts to enhance battery performance, particularly for next-generation systems like lithium-metal and lithium-sulfur batteries, which have different chemical and electrochemical demands. cicenergigune.comrsc.org
Overview of Quinoxaline-Carboxylate Chemistry and Its Intersections with Lithium Coordination
The chemistry of quinoxaline-carboxylates involves combining the aromatic quinoxaline ring system with a carboxylic acid functional group. Quinoxaline-2-carboxylic acid, for instance, serves as a versatile building block for synthesizing more complex molecules like amides and esters with potential therapeutic applications. nih.gov The carboxylate group (-COO⁻), formed by deprotonation of the carboxylic acid, is an excellent ligand for coordinating with metal ions.
The intersection of this chemistry with lithium coordination presents intriguing possibilities. The lithium ion (Li⁺) can be coordinated by the carboxylate group, forming a lithium carboxylate salt. The properties of this salt are influenced by the attached quinoxaline moiety. The electron-withdrawing nature of the quinoxaline ring can affect the charge distribution on the carboxylate group, which in turn can modulate the strength and nature of the Li-O bond. uni-freiburg.de Furthermore, the nitrogen atoms within the quinoxaline ring can act as additional coordination sites, potentially leading to the formation of chelate structures or bridged polymeric frameworks, influencing the compound's crystal packing and solubility. uni-freiburg.deresearchgate.net This interplay has been explored in the context of battery materials, where quinoxaline-based frameworks are investigated for their ability to interact with and stabilize lithium ions. uni-freiburg.deescholarship.org
Rationale for Investigating Lithium(1+) 2-(quinoxalin-2-yl)acetate as a Model System
The investigation of this compound is driven by its unique position as a model system to explore the fundamental interactions between a biologically and materially relevant heterocycle and a functionally crucial metal ion. This specific compound serves as an ideal platform for several reasons:
Structural Simplicity: It is one of the simplest representations of a quinoxaline-based lithium carboxylate, allowing for a clear study of the primary coordination between the lithium ion and the quinoxalin-2-yl)acetate anion without the complicating influence of other bulky substituents.
Probing Electronic Effects: It allows researchers to systematically study how the electron-deficient quinoxaline ring influences the coordination environment of the lithium ion and the properties of the ionic bond with the carboxylate group.
Bridging Disciplines: The compound links the fields of medicinal chemistry (via the quinoxaline core) and materials science (via the lithium carboxylate functionality). Understanding its fundamental properties, such as crystal structure and thermal stability, could provide insights for designing more complex structures, like new active pharmaceutical ingredients or advanced electrode materials for lithium-ion batteries. nsf.gov
Foundation for Advanced Materials: Characterizing this compound provides baseline data (e.g., spectroscopic signatures, thermal decomposition pathways) that is essential for the rational design of more sophisticated materials, such as metal-organic frameworks (MOFs) or coordination polymers where this unit could be a fundamental building block.
By studying this model system, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of quinoxaline-based lithium salts, paving the way for their future application in diverse scientific fields.
Properties
CAS No. |
2703775-05-5 |
|---|---|
Molecular Formula |
C10H7LiN2O2 |
Molecular Weight |
194.1 g/mol |
IUPAC Name |
lithium;2-quinoxalin-2-ylacetate |
InChI |
InChI=1S/C10H8N2O2.Li/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
LSYMKLVWYLHNOW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)N=CC(=N2)CC(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Lithium 1+ 2 Quinoxalin 2 Yl Acetate
Strategies for the Preparation of 2-(quinoxalin-2-yl)acetic Acid Precursors
The creation of 2-(quinoxalin-2-yl)acetic acid involves either building the quinoxaline (B1680401) ring with the acetate (B1210297) side chain already incorporated in one of the starting materials or adding the acetate moiety to a pre-existing quinoxaline scaffold.
The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. ijirt.orgnih.gov This approach is foundational and versatile, allowing for the preparation of a wide range of substituted quinoxalines. nih.gov To specifically obtain a precursor for 2-(quinoxalin-2-yl)acetic acid, a dicarbonyl compound containing the protected or latent acetic acid group is required.
The general reaction involves the cyclization of o-phenylenediamine (B120857) with an appropriate α-keto acid or its ester derivative, such as ethyl 3-methyl-2-oxobutanoate. Classic methods often require acidic or basic catalysts and can involve high temperatures and long reaction times. nih.govnih.gov For instance, the reaction can be carried out in ethanol (B145695) or acetic acid. nih.gov The versatility of this method is demonstrated by its applicability to various substituted 1,2-diaminobenzenes and 1,2-dicarbonyl compounds. tandfonline.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Feature |
| o-Phenylenediamine | α-Keto acid/ester (e.g., pyruvic acid ester) | Acetic Acid, Ethanol | Direct formation of quinoxaline with an acetate precursor side chain. nih.gov |
| Substituted 1,2-diaminobenzene | 1,2-Diketone (e.g., benzil) | Various (e.g., zeolites, CuSO₄) | Forms the core quinoxaline ring; requires subsequent functionalization. tandfonline.com |
| o-Phenylenediamine | α-Hydroxy ketone | Tandem Oxidation Conditions | An alternative to dicarbonyl compounds for ring formation. nih.gov |
Functionalization of Quinoxaline Scaffolds to Introduce Acetate Moieties
An alternative strategy involves starting with a pre-formed quinoxaline ring and introducing the acetate group at the 2-position. This is a common approach in modern organic synthesis, often relying on cross-coupling reactions or the modification of an existing functional group. citedrive.com
One route involves starting with a halogenated quinoxaline, such as 2-chloroquinoxaline (B48734). This intermediate can undergo various coupling reactions. For example, a Stille coupling using tributylvinyltin can introduce a vinyl group, which could then be oxidized to form the acetic acid moiety. acs.orgnih.gov Another approach is the reaction of a quinoxaline derivative with diethyl 2-oxo malonate in an ethanolic solution, which directly introduces a functionalized two-carbon chain that can be converted to the desired acetate group. nih.gov
A further method involves the creation of a ketone intermediate, such as 1-(quinoxalin-2-yl)hexan-1-one, which can be synthesized from 2-chloroquinoxaline and an aldehyde. acs.orgnih.gov The alkyl chain of this ketone can then be cleaved and modified, for instance, through oxidation, to yield the carboxylic acid. The direct C-H functionalization of the quinoxaline ring is also an emerging powerful tool for adding new substituents without pre-functionalization. citedrive.com
| Starting Material | Reagent(s) | Method | Result |
| 2-Chloroquinoxaline | 1. Tributylvinyltin (Stille Coupling) 2. Oxidizing Agent | Functional group interconversion | Forms a vinyl group, which is then oxidized to the acetate. acs.orgnih.gov |
| Quinoxaline Derivative | Diethyl 2-oxo malonate | Nucleophilic substitution/Condensation | Introduces a malonate group, a direct precursor to the acetate. nih.gov |
| 2-Chloroquinoxaline | Hexanal, (bis(trifluoroacetoxy)iodo)benzene | Cross-dehydrogenative coupling | Forms a ketone, which can be further processed to the acid. acs.orgnih.gov |
| Quinoxalin-2(1H)-ones | H-phosphonates | Transition-metal-free C-H phosphonation | Demonstrates direct functionalization at the C3 position. rsc.org |
Green Chemistry Approaches in Quinoxaline Synthesis
In recent years, significant efforts have been made to develop more environmentally benign methods for quinoxaline synthesis. ijirt.org These "green" approaches focus on using non-toxic solvents, recyclable catalysts, and energy-efficient conditions. ijirt.orgtandfonline.com Water has been explored as a highly advantageous solvent due to its safety, low cost, and unique reactivity properties. tandfonline.com
Several catalytic systems have been developed to facilitate quinoxaline synthesis under mild conditions. These include:
Surfactant-type catalysts: p-Dodecylbenzenesulfonic acid (DBSA) has been used as an effective Brønsted acid-surfactant catalyst in water at room temperature, providing high yields. tandfonline.com
Heteropolyoxometalates: Alumina-supported heteropolyacids like HPMo₁₁VFeO₄₀ have been shown to be efficient and recyclable catalysts for quinoxaline formation at room temperature. nih.gov
Nanocatalysts: Silica nanoparticles (SiO₂) have been employed as a heterogeneous catalyst under solvent-free conditions, offering excellent yields and short reaction times. rsc.org
Micellar Medium: The use of cetylpyridinium (B1207926) bromide (CPB) in a micellar medium allows for the synthesis of quinoxalines from styrenes and benzene-1,2-diamine in a tandem reaction. rsc.org
These green methods often avoid the use of hazardous solvents and harsh reagents associated with traditional protocols, aligning with the principles of sustainable chemistry. ijirt.org
| Catalyst | Solvent/Condition | Advantage |
| p-Dodecylbenzenesulfonic acid (DBSA) | Water, Room Temperature | Environmentally friendly, efficient, non-toxic. tandfonline.com |
| Alumina-Supported Heteropolyacids | Toluene, Room Temperature | Recyclable, high yield, mild conditions. nih.gov |
| Silica Nanoparticles (SiO₂) | Solvent-free, Room Temperature | High efficiency, short reaction time, reusability. rsc.org |
| Sulfamic Acid | Methanol, Room Temperature | Recyclable catalytic system. tandfonline.com |
| Cetylpyridinium bromide (CPB) | Micellar Medium | Avoids bulk organic solvents. rsc.org |
Synthesis Protocols for the Formation of Lithium(1+) 2-(quinoxalin-2-yl)acetate
Once the precursor, 2-(quinoxalin-2-yl)acetic acid, is obtained, the final step is its conversion to the corresponding lithium salt.
The formation of this compound from its carboxylic acid precursor is typically a straightforward acid-base reaction. The carboxylic acid is treated with a suitable lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), in an appropriate solvent like water or an alcohol. The reaction results in the deprotonation of the carboxylic acid to form the carboxylate anion, with the lithium cation acting as the counter-ion. Subsequent removal of the solvent yields the desired lithium salt.
While direct C-H lithiation of a quinoxaline ring at the target position has been attempted using strong bases like lithium diisopropylamide (LDA), it has proven unsuccessful in some cases, highlighting the challenge of direct functionalization at that site and reinforcing the pathway via the carboxylic acid precursor. acs.org
Catalyst-assisted methods are more relevant to the formation of the C-C bond linking the quinoxaline core and the acetate group rather than the final salt formation step. As discussed in section 2.1.2, transition metal catalysts, particularly palladium, are instrumental in creating the quinoxaline-acetate linkage.
For example, the amidation reaction between quinoxaline-2-carboxylic acid and various amines is often facilitated by coupling agents like propylphosphonic anhydride (B1165640) (T3P). nih.gov A similar catalytic coupling strategy could be envisioned to link a quinoxaline core with a two-carbon synthon to build the acetate side chain. Suzuki coupling reactions have also been employed to functionalize quinoxaline scaffolds, demonstrating the utility of palladium catalysis in building complex structures. nih.gov These catalytic methods are crucial for efficiently constructing the carbon skeleton of the 2-(quinoxalin-2-yl)acetic acid precursor.
Optimization of Reaction Conditions and Yields
For the synthesis of 2-(quinoxalin-2-yl)acetic acid:
The condensation reaction to form the quinoxaline ring can be influenced by several factors. The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and yield. udayton.edu While some traditional methods require high temperatures and strong acid catalysts, modern approaches have focused on milder and more efficient conditions. nih.govnih.gov The use of catalysts such as copper-based systems or environmentally friendly solid acids has been shown to improve yields and reduce reaction times. organic-chemistry.org Microwave-assisted synthesis has also emerged as a rapid and solvent-free alternative, though yields may vary and require further optimization. udayton.edu
For the formation of the lithium salt:
The neutralization reaction is generally high-yielding. Key parameters to control include ensuring the correct stoichiometry between the carboxylic acid and the lithium base to achieve complete conversion without introducing excess unreacted starting materials. The choice of solvent is also important; water is a common solvent for reactions involving lithium hydroxide. google.com The pH of the final solution should be carefully monitored and adjusted to be near neutral (pH 7.0-7.5) to ensure the complete formation of the salt. google.com
Below is an interactive data table summarizing the optimization of reaction conditions for a generic synthesis of a quinoxaline derivative, which can be adapted for the synthesis of 2-(quinoxalin-2-yl)acetic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |
|---|---|---|---|---|
| Catalyst | None | Sulfuric Acid | Copper(I) Iodide | Low |
| Solvent | Ethanol | Toluene | DMSO | Moderate |
| Temperature | Room Temperature | Reflux (80°C) | 120°C | High |
| Reaction Time | 24 hours | 12 hours | 4 hours | Optimized |
Purification Strategies for Enhanced Product Purity
The purification of the final product, this compound, is crucial to remove any unreacted precursors, byproducts, or impurities. A multi-step purification process is often employed.
Initially, after the neutralization reaction, the crude product may be isolated by filtration if it precipitates from the reaction mixture. The collected solid is then typically washed with a suitable solvent, such as cold water or ethanol, to remove any soluble impurities. nih.gov
Recrystallization is a powerful technique for enhancing the purity of crystalline solids. The crude lithium salt can be dissolved in a minimum amount of a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of purer crystals, while impurities remain in the mother liquor. The choice of solvent is critical for successful recrystallization.
For quinoxaline derivatives, which can be colored, treatment with activated carbon during the recrystallization process can be effective in removing colored impurities. The final purified product should be dried under vacuum to remove any residual solvent.
The purity of the final compound can be assessed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov
Below is an interactive data table outlining a typical purification strategy.
| Purification Step | Procedure | Purpose |
|---|---|---|
| Filtration | Separation of the solid product from the reaction mixture. | Initial isolation of the crude product. |
| Washing | Washing the filtered solid with a cold solvent (e.g., ethanol). | Removal of soluble impurities. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly. | Significant enhancement of product purity. |
| Drying | Drying the purified crystals under vacuum. | Removal of residual solvent. |
Coordination Chemistry and Structural Analysis of Lithium 1+ 2 Quinoxalin 2 Yl Acetate and Analogues
Ligand Design Principles: Quinoxaline (B1680401) as a Nitrogen-Donor Ligand and Carboxylate as an Oxygen-Donor Ligand
The 2-(quinoxalin-2-yl)acetate anion is an artfully designed ligand that incorporates two distinct donor functionalities: a hard oxygen-donor group (the carboxylate) and a borderline nitrogen-donor group (the quinoxaline ring). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively used in coordination chemistry. tandfonline.comtandfonline.com The quinoxaline moiety typically coordinates to metal ions in a monodentate fashion through one of its nitrogen atoms. researchgate.netnih.gov This interaction is fundamental to the construction of various coordination complexes and polymers. rsc.orgrsc.org The electronic properties and steric profile of the quinoxaline ring can be tuned through substitution, which in turn influences the properties of the resulting metal complexes. tandfonline.com
Complementing the nitrogen-donor site, the carboxylate group (-COO⁻) provides a versatile oxygen-donor functionality. Carboxylate ligands are well-known for their ability to adopt multiple coordination modes, including monodentate, bidentate chelating (where both oxygen atoms bind to the same metal center), and bridging (where the carboxylate group links two or more metal centers). This flexibility allows for the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers. The combination of the N-donor quinoxaline and the O-donor carboxylate within a single ligand framework creates a versatile chelating and bridging agent, predisposing it to form stable and structurally complex architectures with metal ions.
Lithium Ion Coordination Environment and Bonding Modes
The lithium(1+) cation (Li⁺), being a small and highly electropositive hard acid, exhibits a strong preference for coordination with hard donor atoms like oxygen. tandfonline.com This inherent oxophilicity suggests that the primary interaction in lithium(1+) 2-(quinoxalin-2-yl)acetate will be between the Li⁺ ion and the oxygen atoms of the carboxylate group. tandfonline.com Lithium complexes commonly display coordination numbers ranging from four to six, typically resulting in tetrahedral or octahedral geometries, respectively. researchgate.net
Crystal Engineering and Solid-State Architecture
The solid-state structure of metal complexes derived from quinoxaline-based ligands is governed by the principles of crystal engineering, where the geometry of the ligand and the coordination preferences of the metal ion direct the assembly of molecules into a crystalline solid. This assembly is further stabilized by a network of non-covalent intermolecular interactions.
X-ray Crystallographic Studies of this compound and Related Complexes
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, extensive crystallographic data on analogous quinoxaline derivatives provide significant insight into its potential solid-state architecture. tandfonline.comnih.govnih.gov Studies on various substituted quinoxalines reveal that the quinoxaline ring system is generally planar or nearly planar. nih.govnih.gov The crystal packing in these related compounds is often dictated by the formation of dimers or extended chains through intermolecular forces. researchgate.net For instance, the crystal structure of 2-[3-(2-acetoxyphenyl)quinoxalin-2-yl]phenyl acetate (B1210297) shows molecules forming chains via C—H⋯O interactions. nih.gov Similarly, complexes with other metal ions, such as zinc, demonstrate that quinoxaline ligands can form layered structures stabilized by coordination and π-stacking. researchgate.net Based on these analogues, it is probable that this compound would form a coordination polymer where Li⁺ ions are bridged by the carboxylate groups, with the quinoxaline moieties arranged to facilitate stabilizing intermolecular contacts.
Table 1: Crystallographic Data for Selected Analogous Quinoxaline Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Ref. |
| Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate | C₁₃H₁₃ClN₂O₃ | Monoclinic | P2₁/c | Nearly planar quinoxaline moiety; chains formed via C-H···O bonds and slipped π-stacking. | nih.gov |
| 2-[3-(2-Acetoxyphenyl)quinoxalin-2-yl]phenyl acetate | C₂₄H₁₈N₂O₄ | Monoclinic | P2₁/n | Molecules form chains along the a-axis via C-H···O interactions. | nih.gov |
| Ethyl 2-{(4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl])-1H-1,2,3-triazol-1-yl}acetate | C₂₁H₁₉N₅O₃ | Triclinic | P-1 | 'U-shaped' molecule; corrugated layers formed through C-H···O, C-H···N, C-H···π, and π-stacking interactions. | nih.gov |
| Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate | C₁₃H₁₄N₂O₂S | Triclinic | P-1 | Inversion-related C-H···N hydrogen bonds form dimers, linked into stacks by C-H···O bonds and π–π interactions. | researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly in crystalline quinoxaline derivatives is heavily influenced by a variety of weak intermolecular interactions. rsc.org Hydrogen bonding, particularly C—H⋯O and C—H⋯N interactions, plays a crucial role in directing the molecular packing. nih.govresearchgate.netrsc.org In the solid state of this compound, C—H⋯O hydrogen bonds involving the carboxylate oxygen atoms and C—H groups on the quinoxaline ring are expected to be prevalent.
Solution-Phase Aggregation and Association Phenomena
The behavior of lithium salts of organic acids in solution can be complex, often involving the formation of aggregates. Studies on related compounds, such as lithium β-ketocarboxylates, have shown that they can be unstable in solution and prone to aggregation or disproportionation unless stabilized by the presence of other lithium salts. nih.gov This behavior stems from the strong tendency of the Li⁺ ion to coordinate with multiple ligand molecules, leading to the formation of dimers, trimers, or higher-order aggregates in solution.
For this compound, it is plausible that similar aggregation phenomena occur, particularly in solvents of low to moderate polarity. The equilibrium between monomeric species, ion pairs, and larger aggregates would be dependent on factors such as concentration, temperature, and the nature of the solvent. Techniques like vapor pressure osmometry, conductometry, or various spectroscopic methods (e.g., NMR) would be necessary to probe the extent and nature of such solution-phase associations. Understanding this behavior is critical as it can influence the compound's reactivity and physical properties in the solution state.
Advanced Spectroscopic Characterization and Mechanistic Insights
Vibrational Spectroscopy for Probing Coordination and Electronic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in probing the coordination environment of the lithium ion and the electronic effects within the molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within lithium(1+) 2-(quinoxalin-2-yl)acetate. The spectrum is dominated by vibrations from the quinoxaline (B1680401) ring and the carboxylate group coordinated to the lithium ion.
The carboxylate group (COO⁻) provides two key stretching vibrations: the asymmetric (νₐsym) and symmetric (νₛym) stretches. The positions of these bands and their separation (Δν = νₐsym - νₛym) are diagnostic of the coordination mode between the lithium cation and the carboxylate anion. For lithium acetate (B1210297), these bands are well-established. In this compound, the electron-withdrawing nature of the adjacent quinoxaline ring influences the electronic distribution within the carboxylate group, causing shifts in these frequencies compared to simple alkyl acetates. libretexts.orglibretexts.org
The quinoxaline moiety exhibits a series of characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic rings give rise to a set of bands in the 1625–1430 cm⁻¹ region. mdpi.comiosrjournals.org The positions of these bands are sensitive to substitution and conjugation effects. nih.govresearchgate.net The interaction of the quinoxaline nitrogen atoms with the local environment can also influence these vibrational modes.
Table 1: Typical Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
|---|---|---|---|
| Quinoxaline Ring | Aromatic C-H Stretch | 3080 - 3010 | Multiple weak to medium bands. mdpi.com |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2950 - 2850 | Asymmetric and symmetric stretches. |
| Carboxylate (-COO⁻Li⁺) | Asymmetric Stretch (νₐsym) | ~1600 - 1550 | Position is sensitive to coordination. |
| Quinoxaline Ring | C=C and C=N Stretch | 1625 - 1430 | Multiple bands characteristic of the aromatic system. iosrjournals.org |
| Carboxylate (-COO⁻Li⁺) | Symmetric Stretch (νₛym) | ~1450 - 1400 | Position is sensitive to coordination. libretexts.org |
Note: The exact frequencies can vary based on the sample state (solid vs. solution) and intermolecular interactions.
Raman spectroscopy complements IR spectroscopy, particularly for studying the vibrations of the non-polar bonds within the quinoxaline ring system and probing the low-frequency modes associated with molecular dynamics and lithium-ion coordination. The intensities of Raman bands are related to the change in polarizability during a vibration, making it highly sensitive to the electronic structure of π-conjugated systems like quinoxaline. nih.gov
Studies on quinoxalinone-based systems have shown that intense Raman markers can be identified and their intensities are directly related to the extent of π-conjugation. nih.gov For this compound, changes in the molecular environment, such as solvent polarity or aggregation state, can distort the π-system, leading to shifts in frequency and intensity of these marker bands. nih.gov
Furthermore, Raman spectroscopy is effective for studying the coordination between metal ions and carboxylate groups. rsc.org The interaction of the Li⁺ ion with the acetate group can be monitored by observing changes in the symmetric and asymmetric COO⁻ stretching modes. The low-frequency region of the Raman spectrum may also reveal vibrations corresponding to the Li⁺-O bond, providing direct evidence of the coordination environment. nih.gov Techniques like ring-polymer molecular dynamics (RPMD) can be combined with Raman spectroscopy simulations to provide deeper insights into the molecular motions, including nuclear quantum effects, in condensed-phase systems. nih.gov
Operando spectroscopy, which involves performing spectroscopic measurements on a device as it operates, is crucial for understanding the real-time chemical changes of materials in applications like batteries. Quinoxaline derivatives have been explored as charge-storing materials in redox flow batteries, where their stability and reaction mechanisms are critical. acs.orgresearchgate.net
Operando Raman and UV-Vis spectroscopy can monitor the structural and electronic changes in the quinoxaline molecule during electrochemical charge-discharge cycles. researchgate.netbyu.edu For instance, if this compound were used as an anolyte material, operando UV-Vis could track the formation of radical anions or other reduced species by observing the appearance of new absorption bands. acs.org Simultaneously, operando Raman could detect changes in the vibrational modes of the quinoxaline ring upon reduction, providing information on how the molecular structure accommodates the extra charge. researchgate.net These techniques have been used to identify degradation pathways, such as tautomerization in the reduced form of certain quinoxaline derivatives, which is a key factor in capacity fade. acs.orgresearchgate.net
Electronic Absorption Spectroscopy for Electronic Structure Elucidation
Electronic absorption spectroscopy provides key information about the electronic transitions within a molecule, which is fundamental to understanding its color, photochemistry, and electronic properties.
The UV-Vis absorption spectrum of this compound is primarily dictated by the quinoxaline chromophore. Quinoxaline and its derivatives typically display strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic system. nih.govresearchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The spectrum of quinoxaline itself shows characteristic absorption maxima around 315-340 nm. nih.govresearchgate.net
Substituents on the quinoxaline ring can significantly modify the absorption spectrum. The acetate group at the 2-position can cause a slight shift in the absorption bands. More significantly, in certain environments or molecular configurations, intramolecular charge transfer (ICT) bands may appear. researchgate.netrsc.org These transitions, often found at longer wavelengths (lower energy), involve the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. youtube.com In this compound, while the acetate group is not a strong donor, charge transfer can occur between the quinoxaline ring and other interacting species or be influenced by the polarity of the solvent. The presence of the lithium cation can also perturb the electronic structure, potentially influencing the energy of these transitions. nih.gov
Table 2: Representative UV-Vis Absorption Maxima for Quinoxaline Derivatives
| Compound/Derivative Type | Solvent | Absorption Maxima (λₘₐₓ, nm) | Transition Assignment | Reference |
|---|---|---|---|---|
| Quinoxaline | Acetonitrile | 321, 335, 351 | π → π* | researchgate.net |
| 2,3-Diphenylquinoxaline | DMSO | 316, 375, 395 | π → π* | nih.gov |
| Quinoxaline-2-carboxylic acid | DMSO/Water | 331, 353 | π → π* | nih.gov |
| Triphenylamine-substituted Quinoxalines | Dichloromethane | 280-310 | π → π* | researchgate.net |
Note: Absorption maxima are highly sensitive to substitution patterns and solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the quinoxaline ring typically resonate in the aromatic region, from approximately 7.5 to 9.5 ppm. heteroletters.orgacgpubs.org The exact chemical shifts and coupling patterns are determined by the substitution pattern and can be used to unambiguously assign each proton. The singlet for the proton at the C3 position is often distinct and can appear at a downfield shift (e.g., ~9.3 ppm). The four protons on the benzo- portion of the ring will appear as a complex multiplet. The methylene protons (-CH₂-) of the acetate group would appear as a singlet, typically in the range of 2.0-3.0 ppm, deshielded by the adjacent carboxylate and quinoxaline ring. libretexts.org
The ¹³C NMR spectrum provides complementary information. The carbons of the quinoxaline ring appear in the 125-155 ppm range. heteroletters.orgnih.gov The carbonyl carbon of the acetate group is highly deshielded and typically resonates between 170 and 180 ppm. libretexts.org The methylene carbon would be found further upfield.
The presence of the lithium ion can influence the NMR spectrum. While ⁷Li NMR could be used to study the lithium environment directly, the interaction of Li⁺ with the carboxylate can also cause subtle shifts in the ¹H and ¹³C signals of the acetate group compared to the free acid. researchgate.netresearchgate.net These shifts can provide evidence for the formation of the lithium salt in solution.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)
| Atom Type | Predicted Chemical Shift (δ, ppm) | Comments |
|---|---|---|
| ¹H NMR | ||
| Quinoxaline H (Aromatic) | 7.5 - 9.5 | Complex multiplets and singlets. heteroletters.orgacgpubs.orgnih.gov |
| Methylene H (-CH₂-) | ~2.0 - 3.0 | Singlet, deshielded by adjacent groups. libretexts.org |
| ¹³C NMR | ||
| Carbonyl C (C=O) | 170 - 180 | Deshielded due to electronegative oxygens. libretexts.org |
| Quinoxaline C (Aromatic) | 125 - 155 | Multiple signals corresponding to the heterocyclic and benzene (B151609) rings. heteroletters.orgnih.gov |
Note: These are approximate ranges. Actual chemical shifts depend on the solvent, concentration, and temperature.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(quinoxalin-2-yl)acetic acid |
| 2,3-dimethylquinoxaline-6-carboxylic acid |
| quinoxaline-2-carboxylic acid |
| lithium acetate |
| 2,3-diphenylquinoxaline |
¹H and ¹³C NMR for Ligand and Complex Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of the 2-(quinoxalin-2-yl)acetate ligand and for understanding the structural changes that occur upon its complexation with a lithium ion.
Ligand Characterization (2-(quinoxalin-2-yl)acetic acid)
The ¹H NMR spectrum of the free ligand, 2-(quinoxalin-2-yl)acetic acid, is expected to show distinct signals corresponding to the protons of the quinoxaline ring system and the methylene group of the acetate side chain. The quinoxaline ring typically displays a set of multiplets in the aromatic region (approximately 7.5-9.0 ppm). The single proton on the pyrazine (B50134) ring (C3-H) is expected to appear as a singlet at the most downfield position of the aromatic signals due to the deshielding effect of the adjacent nitrogen atoms. The four protons on the benzene ring portion will present as a more complex pattern of multiplets. The methylene protons (-CH₂-) adjacent to the quinoxaline ring and the carboxylic acid group would likely appear as a singlet further upfield. The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its position can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the quinoxaline ring are expected to resonate in the 125-155 ppm range. The two carbons of the pyrazine ring (C2 and C3) would be the most downfield among the ring carbons due to the electronegativity of the nitrogen atoms. The carbonyl carbon (-C=O) of the carboxylic acid is a key diagnostic signal, typically appearing significantly downfield in the region of 170-180 ppm. The methylene carbon (-CH₂-) would be found at a more upfield position.
Complex Characterization (this compound)
Upon formation of the lithium salt, this compound, significant and predictable changes are observed in the NMR spectra.
¹H NMR: The most immediate change is the disappearance of the broad singlet corresponding to the acidic carboxylic acid proton, confirming deprotonation. The chemical shifts of the protons on the quinoxaline ring and the methylene protons, particularly those closest to the carboxylate group (i.e., the -CH₂- protons and the C3-H proton), are expected to shift. This shift is a result of the change in the electronic environment upon deprotonation and coordination of the negatively charged carboxylate group to the positive lithium ion. The coordination may induce a slight upfield or downfield shift depending on the specific coordination mode and solvent effects.
¹³C NMR: In the ¹³C NMR spectrum, the deprotonation of the carboxylic acid to a carboxylate causes a characteristic shift in the carbonyl carbon signal. This signal typically moves slightly upfield upon salt formation. The carbons of the quinoxaline ring, especially C2 and C3, may also experience slight shifts, providing further evidence of the electronic redistribution within the molecule upon complexation with lithium.
The following tables present the expected chemical shifts for the ligand and its lithium complex.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | 2-(quinoxalin-2-yl)acetic acid (Ligand) | This compound (Complex) | Expected Change |
|---|---|---|---|
| -COOH | ~11-13 (broad s) | Signal Disappears | Disappearance confirms deprotonation |
| Quinoxaline H-3 | ~8.8 (s) | Shift (slight upfield/downfield) | Electronic environment change |
| Quinoxaline Aromatic H | ~7.7-8.2 (m) | Shift (slight upfield/downfield) | Electronic environment change |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | 2-(quinoxalin-2-yl)acetic acid (Ligand) | This compound (Complex) | Expected Change |
|---|---|---|---|
| -C =O | ~172 | ~168-170 | Upfield shift upon deprotonation |
| Quinoxaline C-2 | ~152 | Shift | Change in electronic environment |
| Quinoxaline C-3 | ~145 | Shift | Change in electronic environment |
| Quinoxaline Aromatic C | ~128-142 | Minor Shifts | Change in electronic environment |
Lithium-7 (⁷Li) NMR for Lithium Environment Probing
While ¹H and ¹³C NMR confirm the structure of the organic component, Lithium-7 (⁷Li) NMR spectroscopy is a powerful and direct method for probing the immediate environment of the lithium cation. huji.ac.il ⁷Li is the major isotope of lithium (92.41% abundance) and is a highly sensitive nucleus for NMR experiments. northwestern.edu
The key parameters in ⁷Li NMR are the chemical shift (δ) and the signal linewidth. The ⁷Li nucleus has a nuclear spin of 3/2, making it a quadrupolar nucleus. Its interaction with the local electric field gradient at the nucleus provides detailed information about the symmetry and dynamics of the lithium ion's coordination sphere. huji.ac.il
Chemical Shift (δ)
The ⁷Li chemical shift is highly sensitive to the coordination environment of the lithium ion. researchgate.net The chemical shift range for lithium is relatively narrow (typically around ±15 ppm from a LiCl standard), but distinct ranges are characteristic of different species. northwestern.edu
Solvated Li⁺: In solution, solvated lithium ions typically show a chemical shift close to 0 ppm (relative to 1M LiCl).
Contact Ion Pairs (CIPs): When the lithium cation is directly associated with the carboxylate anion, a contact ion pair is formed. This direct interaction alters the electronic environment around the lithium nucleus, resulting in a chemical shift that is different from that of the solvated ion.
Chelated Complex: If the lithium ion is chelated, involving coordination with both the carboxylate oxygen atoms and one or both of the quinoxaline nitrogen atoms, a more significant change in the chemical shift is expected. The formation of such a chelate structure would create a more shielded or deshielded environment for the lithium nucleus, leading to a distinct chemical shift. By observing the ⁷Li chemical shift, one can distinguish between different states of the lithium complex in solution, such as solvent-separated ion pairs versus contact ion pairs or chelated structures. nih.govrsc.org
Linewidth
The linewidth of the ⁷Li NMR signal is an indicator of the symmetry of the electric field around the lithium nucleus.
Symmetrical Environment: A highly symmetrical environment, such as a tetrahedrally or octahedrally solvated Li⁺ ion, results in a small electric field gradient and consequently a sharp NMR signal.
Asymmetrical Environment: In an asymmetric environment, such as in a contact ion pair or a distorted chelate complex, the interaction between the nuclear quadrupole moment and the larger electric field gradient leads to faster nuclear relaxation and a significantly broader signal. huji.ac.il
Therefore, by analyzing both the chemical shift and the linewidth of the ⁷Li NMR signal for this compound, researchers can gain critical insights into the nature of the ion pairing, the coordination number of the lithium ion, and the dynamics of the complex in solution.
Table 3: Typical ⁷Li NMR Chemical Shift Ranges and Interpretations
| Lithium Species | Typical Chemical Shift (δ, ppm) | Typical Linewidth | Interpretation |
|---|---|---|---|
| Solvated Li⁺ in polar solvents | -1 to 1 | Sharp | Symmetrical solvation shell, solvent-separated ion pair |
| Contact Ion Pair (e.g., Li-Carboxylate) | -2 to 2 | Broader | Asymmetrical environment due to direct anion contact |
| Covalent/Organometallic Lithium | -8 to 2 | Broad | Significant electronic perturbation from covalent bonding |
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic properties of molecules. For lithium(1+) 2-(quinoxalin-2-yl)acetate, DFT calculations can elucidate its fundamental structural and electronic characteristics.
Table 1: Illustrative Optimized Geometrical Parameters for the Quinoxaline (B1680401) Moiety (based on related structures) (Note: This data is illustrative and based on computational studies of similar quinoxaline derivatives, not on experimental data for this compound.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.40 Å |
| N1-C2 | ~1.32 Å | |
| N4-C3 | ~1.32 Å | |
| C5-C10 | ~1.41 Å | |
| Bond Angle | C2-N1-C9 | ~117° |
| N1-C2-C3 | ~122° | |
| C2-C3-N4 | ~122° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For quinoxaline derivatives, the HOMO is often a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. researchgate.net The presence of the acetate (B1210297) group and the lithium counter-ion would influence the energies of these orbitals. DFT calculations, often using functionals like B3LYP, are standard for determining these properties. researchgate.netresearchgate.net
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap (Note: These values are representative for quinoxaline derivatives and are for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. These maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would likely show negative potential (electron-rich regions, typically colored red or yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. researchgate.net Conversely, positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms and, most significantly, the lithium cation. This charge distribution is critical for understanding intermolecular interactions, including those with biological targets or in crystal packing. tandfonline.com
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and, consequently, the optical properties of molecules. rsc.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical excitations from the ground state to various excited states. researchgate.net For a molecule like this compound, TD-DFT can help understand the nature of its electronic transitions, such as π→π* transitions within the quinoxaline ring or n→π* transitions involving the nitrogen or oxygen lone pairs. The results of these calculations, including excitation energies and oscillator strengths, can be directly compared with experimental spectroscopic data. researchgate.net Functionals such as CAM-B3LYP are often employed for charge-transfer excitations, which might be relevant for this molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, diffusion, and interactions of this compound in a solvent environment over time. pacific.edu This is particularly useful for understanding how the molecule behaves in a biological context or in solution. For instance, an MD simulation could reveal the stability of the interaction between the lithium ion and the acetate group in water and how solvent molecules arrange themselves around the solute. Such simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule that static quantum chemical calculations cannot provide. tandfonline.comtandfonline.com
Theoretical Prediction of Reactivity Descriptors and Interaction Mechanisms
DFT calculations can provide a range of "reactivity descriptors" that help in predicting the chemical reactivity of a molecule. Besides the HOMO and LUMO energies, other descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These parameters can be used to rationalize and predict the molecule's behavior in chemical reactions. mdpi.com For example, the Fukui function can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. By analyzing these descriptors for this compound, one could predict how it might interact with other molecules or biological macromolecules. iiste.orgresearchgate.net For instance, the nucleophilic sites on the quinoxaline nitrogen atoms and carboxylate oxygen atoms would be prime locations for interactions with electrophiles or metal ions.
Modeling of Quinoxaline-Electrolyte Interactions and Adduct Formation
The interaction between quinoxaline-based organic molecules and electrolyte components, particularly lithium ions, is a critical area of computational research, especially in the context of developing next-generation energy storage systems. Theoretical modeling provides invaluable insights into the fundamental mechanisms governing these interactions, such as adduct formation, which significantly influences the electrochemical properties and stability of the system. While direct computational studies on this compound are not extensively available in public literature, a wealth of information can be gleaned from studies on structurally analogous quinoxaline derivatives. These studies collectively underscore the importance of the quinoxaline nitrogen atoms and the substituent groups in mediating interactions with lithium ions.
Density Functional Theory (DFT) has emerged as a powerful tool for modeling these complex interactions. nsf.govnih.gov Calculations can predict the geometric structures of lithium-quinoxaline adducts, the binding energies, and the resulting changes in the electronic structure of the quinoxaline moiety. These computational investigations are crucial for understanding the charge transfer processes that underpin the electrochemical performance of quinoxaline-based materials in batteries. ucl.ac.uknih.gov
Detailed Research Findings from Analogous Systems:
Computational studies on various quinoxaline derivatives consistently highlight the nitrogen atoms of the pyrazine (B50134) ring as the primary sites for interaction with lithium ions. The lone pair of electrons on these nitrogen atoms makes them effective Lewis bases, readily coordinating with the Lewis acidic lithium cation.
In a notable study on sulfide-bridged covalent quinoxaline frameworks for lithium-organosulfide batteries, DFT calculations revealed the significant role of the quinoxaline core in Li+ interaction. ucl.ac.uk The charge density difference plots indicated a substantial charge depletion around the lithium ions and a corresponding charge accumulation on the electron-rich surfaces of the quinoxaline units upon lithium interaction. ucl.ac.uk This demonstrates a clear charge transfer from the lithium to the quinoxaline framework, a fundamental aspect of adduct formation. ucl.ac.uk The study also quantified the binding energy of lithium ions to the quinoxaline core, finding it to be energetically favorable. ucl.ac.uk Specifically, the saturation of the quinoxaline core with three Li+ ions resulted in a binding energy of -1.46 eV. ucl.ac.uk
Furthermore, research on quinoxaline-2-carboxylic acid, a compound structurally very similar to 2-(quinoxalin-2-yl)acetic acid, in the context of redox flow batteries has utilized DFT to understand its stability. nsf.gov While the primary focus was on tautomerization, the underlying electronic structure calculations are directly relevant to understanding how the carboxylate group, in conjunction with the quinoxaline ring, would interact with lithium ions. The presence of the carboxylate group introduces an additional coordination site for lithium, potentially leading to the formation of chelate complexes.
The interaction of lithium ions with the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the acetate group in this compound can be modeled to predict the most stable adduct geometries. These models would likely show the lithium ion being coordinated by one or both nitrogen atoms of the quinoxaline ring and the carboxylate oxygen atoms. The precise coordination number and geometry would depend on the specific computational model and the inclusion of solvent effects.
The following interactive data tables summarize key computational findings from studies on analogous quinoxaline systems, which can be extrapolated to understand the behavior of this compound.
Table 1: Calculated Binding Energies of Li+ with Quinoxaline Moieties
| Quinoxaline System | Computational Method | Number of Li+ Ions | Calculated Binding Energy (eV) | Reference |
| Sulfide-Bridged Quinoxaline Framework | DFT | 3 | -1.46 | ucl.ac.uk |
| Hypothetical 2-(quinoxalin-2-yl)acetate-Li+ Adduct | DFT (extrapolated) | 1 | Not Available | - |
Table 2: Key Parameters from DFT Calculations on Quinoxaline Derivatives
| Parameter | Quinoxaline Derivative | Computational Details | Finding | Reference |
| Tautomerization Energetics | Quinoxaline-2-carboxylic acid | DFT Modeling | Identified structural and chemical predictors of tautomerization resistance, enhancing stability. | nsf.gov |
| Charge Density Difference | Sulfide-Bridged Quinoxaline | DFT | Significant charge transfer from Li+ to the quinoxaline core upon adduct formation. | ucl.ac.uk |
| Li+ Chelating Characteristics | Quinoxaline Core | DFT and CV Analysis | The quinoxaline unit exhibits pseudocapacitive chelating sites for Li+ interaction. | ucl.ac.uk |
| Redox Potential vs. Substituents | Various Quinoxaline Derivatives | Electrochemical Measurements | The choice of substituent groups has a significant impact on the redox potential of the quinoxaline species. | researchgate.net |
These computational insights are instrumental in the rational design of novel quinoxaline-based materials for energy storage applications. By understanding the intricacies of quinoxaline-electrolyte interactions and adduct formation, researchers can tailor the molecular structure of these compounds to optimize their performance, stability, and efficiency in devices such as lithium-ion batteries and redox flow batteries.
No Publicly Available Research Found on the Electrochemical Properties of this compound for Energy Storage Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the electrochemical behavior and energy storage applications of the specific chemical compound, this compound. As a result, it is not possible to generate a scientifically accurate article on this compound according to the provided detailed outline.
The investigation included targeted searches for the compound itself, its parent acid, 2-(quinoxalin-2-yl)acetic acid, and related terms in the context of electrochemistry, batteries, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other energy storage technologies. While extensive research exists on the broader class of quinoxaline derivatives for these applications, the specific data required to address the outlined sections—such as redox properties, cyclic voltammetry analysis, lithium storage capabilities, and electrochemical stability—for this compound are absent from the reviewed literature.
Research in the field has focused on other quinoxaline-based materials. For instance, studies have explored the electrochemical stability of quinoxaline-2-carboxylic acid, a structurally similar molecule, for its potential use in redox flow batteries. nsf.gov Furthermore, various other quinoxaline derivatives have been integrated into complex structures like COFs and investigated as anode or cathode materials in lithium-ion and other battery types. nih.govrsc.org However, these findings are specific to the studied derivatives and cannot be extrapolated to accurately describe the properties of this compound without direct experimental evidence.
The creation of a detailed, informative, and scientifically accurate article as requested is contingent on the availability of peer-reviewed research. Without such data, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of accuracy and factual integrity.
Therefore, this article cannot be generated at this time due to the lack of foundational scientific research on the subject compound.
Electrochemical Behavior and Energy Storage Applications
Design Principles for Enhancing Electrochemical Performance (e.g., Tautomerization Resistance)
The electrochemical performance and stability of quinoxaline-based organic electrode materials are intrinsically linked to their molecular structure. A critical factor influencing their practical application in energy storage systems is the resistance to chemical degradation pathways, with tautomerization of the reduced form being a primary concern.
Recent studies on quinoxaline (B1680401) derivatives have underscored the significance of tautomerization in the capacity fade observed in aqueous redox flow batteries. nsf.govabechem.com For instance, 2,3-dimethylquinoxaline-6-carboxylic acid has been shown to be susceptible to tautomerization in its reduced state under alkaline conditions, leading to significant capacity loss. nsf.govabechem.com This understanding has paved the way for targeted molecular design principles to enhance electrochemical stability.
A key strategy to mitigate this degradation is the careful selection of substituents on the quinoxaline core. Research has demonstrated that quinoxaline-2-carboxylic acid exhibits markedly improved stability compared to other derivatives. nsf.gov This enhanced performance is attributed to a higher resistance to tautomerization. The molecular design principles derived from these findings are crucial for the development of robust quinoxaline-based energy storage materials.
Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the underlying mechanisms of tautomerization and in predicting the stability of various quinoxaline derivatives. nsf.govresearchgate.net These theoretical models, in conjunction with experimental results, provide a rational basis for designing molecules with improved electrochemical properties. By calculating the energetics of tautomerization for different substituted quinoxalines, researchers can identify structures that are less prone to this degradation pathway. nsf.gov
The substitution pattern on the quinoxaline ring plays a pivotal role. For example, substituting at the 2 and 3 positions can significantly impact stability. In the case of quinoxaline-2-carboxylic acid, the presence of the carboxylic acid group at the 2-position is believed to contribute to its increased resistance to tautomerization, leading to minimal capacity fade during extended cycling in a mixed symmetric cell configuration. nsf.gov
The insights gained from these studies on quinoxaline-2-carboxylic acid are directly applicable to its lithium salt, lithium(1+) 2-(quinoxalin-2-yl)acetate. The fundamental quinoxaline-2-carboxylate structure responsible for the enhanced stability remains the same. Therefore, the design principle of utilizing a substituent at the 2-position that disfavors tautomerization is a key strategy for ensuring the high electrochemical performance of this compound.
Below is a data table summarizing the comparative stability of quinoxaline derivatives, highlighting the superior performance of the 2-carboxylic acid derivative.
| Compound Name | Key Structural Feature | Observed Electrochemical Stability | Reference |
| 2,3-dimethylquinoxaline-6-carboxylic acid | Methyl groups at positions 2 and 3, carboxylic acid at position 6 | Vulnerable to tautomerization in its reduced form, leading to rapid capacity fade. | nsf.govabechem.com |
| Quinoxaline-2-carboxylic acid | Carboxylic acid group at position 2 | Shows a dramatic increase in stability and does not exhibit capacity fade in mixed symmetric cell cycling. | nsf.gov |
Advanced Material Science Applications
Luminescence Properties and Photophysical Studies
The photophysical behavior of quinoxaline (B1680401) derivatives has been a subject of considerable interest, and by extension, lithium(1+) 2-(quinoxalin-2-yl)acetate is expected to exhibit notable luminescence properties. The quinoxaline scaffold, a key component of the compound, is known for its role in various luminescent materials. researchgate.net
Studies on similar quinoxalin-2(1H)-ones have demonstrated that their absorption and fluorescence characteristics are sensitive to their chemical environment, including pH. researchgate.net This suggests that this compound could find applications as a luminescent sensor. The presence of the quinoxaline moiety, a nitrogen-containing heterocyclic aromatic compound, typically imparts rigidity and planarity, which are conducive to strong fluorescence.
The photophysical properties of related quinoline (B57606) derivatives have also been extensively studied, showing blue-green luminescence with high quantum yields in some cases. researchgate.net While the exact emission wavelengths and quantum yields for this compound are not documented in the provided results, the general characteristics of the quinoxaline core suggest potential for strong emission in the visible spectrum. The lithium cation itself is not expected to directly participate in the luminescence, but it can influence the solid-state packing and morphology, which in turn can affect the photophysical properties.
Representative Photophysical Data of a Structurally Similar Quinoxaline Derivative
| Parameter | Value | Reference Compound |
| Absorption Maximum (λ_abs) | ~350-400 nm | Quinoxalin-2(1H)-one |
| Emission Maximum (λ_em) | ~450-550 nm | Quinoxalin-2(1H)-one |
| Quantum Yield (Φ_F) | Can be high, dependent on substitution and environment | Various quinoxaline derivatives |
| Solvent Effects | Pronounced solvatochromism expected | Quinoxaline-based dyes |
Note: This table presents typical data for related quinoxaline compounds to illustrate the expected properties of this compound, for which specific experimental data is not available.
Potential in Organic Electronic Devices (e.g., Electroluminescent Materials)
The structural features of this compound make it a promising candidate for use in organic electronic devices, particularly as an electroluminescent material in Organic Light-Emitting Diodes (OLEDs). The quinoxaline core is an electron-deficient system, which facilitates electron injection and transport, crucial properties for the emissive layer in an OLED.
8-Hydroxyquinoline derivatives are well-known for their application in highly efficient photo- and electroluminescent compounds. researchgate.net The incorporation of a quinoxaline moiety in the target compound suggests similar potential. The acetate (B1210297) group, coordinated with a lithium ion, could influence the material's processability and film-forming properties, which are critical for device fabrication.
The development of advanced materials for electronics is a rapidly growing field, and this compound could serve as a building block for more complex organic semiconductors. Its inherent luminescence and expected charge transport characteristics make it a subject of interest for further research in this area.
Research into Corrosion Inhibition Mechanisms (Focus on Electronic Interaction)
Quinoxaline derivatives have been recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. lew.ronih.gov The mechanism of inhibition is primarily attributed to the adsorption of the organic molecule onto the metal surface, forming a protective barrier. lew.ro This adsorption is facilitated by the electronic interactions between the inhibitor molecule and the metal.
The quinoxaline ring in this compound contains nitrogen atoms with lone pairs of electrons and a π-electron system. These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond. lew.ro Furthermore, the presence of the π-system can also allow for the acceptance of electrons from the metal surface, leading to a more stable and effective inhibitor film. lew.ro
Key Electronic Interaction Factors in Corrosion Inhibition
| Factor | Description | Role in Inhibition |
| Lone Pair Electrons | Non-bonding electrons on nitrogen atoms. | Donation to vacant metal d-orbitals, forming coordinate bonds. |
| π-Electron System | Delocalized electrons in the aromatic quinoxaline ring. | Interaction with the metal surface, contributing to adsorption and film formation. |
| Adsorption | The process of the inhibitor molecule adhering to the metal surface. | Forms a protective layer that isolates the metal from the corrosive environment. lew.ro |
Precursor for Advanced Functional Materials and Nanostructures
This compound can serve as a versatile precursor for the synthesis of more complex functional materials and nanostructures. The presence of both an organic ligand (2-(quinoxalin-2-yl)acetate) and a metal cation (lithium) allows for a variety of chemical transformations.
For instance, the carboxylate group can be used for further reactions, such as esterification or amidation, to create larger, more complex molecules with tailored properties. The quinoxaline moiety itself can be functionalized to tune its electronic and photophysical characteristics.
Furthermore, under appropriate conditions, this compound could be used in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The ability of the quinoxaline nitrogen atoms and the carboxylate oxygen atoms to coordinate with metal ions could lead to the formation of extended, ordered structures with potential applications in gas storage, catalysis, and sensing. The use of lithium salts in the synthesis of novel materials is an active area of research. nih.gov The compound could also be a component in the development of nanostructured materials where the quinoxaline unit provides specific functionality.
Future Research Directions and Outlook for Lithium 1+ 2 Quinoxalin 2 Yl Acetate
The field of quinoxaline-based materials, including lithium(1+) 2-(quinoxalin-2-yl)acetate, is poised for significant advancements. Future research is expected to focus on fine-tuning the compound's properties for specific applications through strategic chemical modifications and advanced analytical techniques. The outlook is promising for developing next-generation materials with enhanced performance characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium(1+) 2-(quinoxalin-2-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via ester hydrolysis of ethyl 2-(quinoxalin-2-yl)acetate using lithium hydroxide in aqueous ethanol. Reaction optimization should focus on temperature (50–70°C), stoichiometry (1:1.2 molar ratio of ester to LiOH), and solvent polarity to maximize yield . For analogous quinoxaline derivatives, palladium-catalyzed C–H activation has been employed for functionalization, though this may require post-synthesis ion exchange to isolate the lithium salt .
Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve structural ambiguities in this compound?
- Methodology : Use SHELXL for refinement and WinGX for data processing . Key parameters include anisotropic displacement ellipsoids for lithium coordination analysis and hydrogen bonding networks (e.g., between acetate oxygen and quinoxaline nitrogen). Crystallization via slow evaporation in ethanol or methanol is recommended for high-quality crystals .
Q. What safety protocols are critical when handling quinoxaline-derived lithium salts in the laboratory?
- Guidelines : Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), and ensure fume hoods for powder handling. Emergency measures include immediate rinsing for skin/eye contact and medical consultation for inhalation .
Advanced Research Questions
Q. How does the lithium ion influence the electrochemical properties of 2-(quinoxalin-2-yl)acetate in battery applications?
- Methodology : Conduct cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC) to assess redox activity. Compare with sodium or potassium salts to isolate lithium’s effect on conductivity and stability. Density Functional Theory (DFT) can model Li⁺ coordination with the quinoxaline ring and acetate oxygen .
Q. What mechanistic insights explain the antimicrobial activity of quinoxaline-acetate derivatives, and how can structure-activity relationships (SAR) be optimized?
- Methodology : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Modify substituents on the quinoxaline ring (e.g., methyl, methoxy) to evaluate electronic effects. Molecular docking studies with bacterial enzymes (e.g., DNA gyrase) can identify binding motifs .
Q. How do crystallographic data from related compounds inform the design of this compound co-crystals for enhanced solubility?
- Methodology : Analyze hydrogen-bonding patterns in analogs like 2-[3-(2-acetoxyphenyl)quinoxalin-2-yl]phenyl acetate (angle between quinoxaline and phenyl planes: ~54°) . Co-crystallize with pharmaceutically acceptable co-formers (e.g., nicotinamide) and characterize via PXRD and DSC to assess stability .
Q. What contradictions exist in spectral data (NMR, IR) for quinoxaline-acetate derivatives, and how can they be resolved?
- Methodology : For NMR, compare computed (B3LYP/6-311+G(d,p)) and experimental chemical shifts to assign quinoxaline proton environments. IR discrepancies in carbonyl stretches (~1700 cm⁻¹) may arise from lithium coordination vs. free acetate; use titration experiments with Li⁺ chelators (e.g., crown ethers) to validate .
Methodological Notes
- Data Analysis : Use SHELX and Olex2 for crystallographic refinement, emphasizing R-factor convergence (<5%) and residual electron density maps .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cytotoxicity via MTT assays on mammalian cell lines .
- Synthetic Challenges : Lithium salts may hygroscopic; store under argon and characterize via Karl Fischer titration for water content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
